molecular formula C29H48O B044110 Hebesterol CAS No. 114174-00-4

Hebesterol

Cat. No. B044110
CAS RN: 114174-00-4
M. Wt: 412.7 g/mol
InChI Key: AAJHVCTWRPOTGA-SIGAZLDMSA-N
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Description

Hebesterol is a natural product that has been isolated from the bark of the Chinese medicinal plant, Magnolia officinalis. It has been found to possess a range of biological activities that make it an interesting candidate for further investigation.

Scientific Research Applications

Hebesterol has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, hebesterol has been found to have anti-aging effects, making it a potential ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of hebesterol is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as to activate certain proteins involved in cellular repair and regeneration.
Biochemical and Physiological Effects:
Hebesterol has been found to have a range of biochemical and physiological effects, including the inhibition of inflammation, the promotion of cellular repair and regeneration, and the modulation of glucose metabolism. It has also been shown to have antioxidant properties, which may contribute to its anti-aging effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of hebesterol for lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Additionally, its range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of hebesterol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on hebesterol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential application is in the development of anti-aging treatments, given its demonstrated effects on cellular repair and regeneration. Additionally, further investigation into the mechanism of action of hebesterol may lead to the discovery of new targets for drug development.

Synthesis Methods

Hebesterol can be synthesized through a multi-step process that involves the isolation of the natural product from the bark of Magnolia officinalis, followed by purification and chemical modification. The synthesis method has been described in detail in several scientific publications, making it a well-established procedure for producing hebesterol.

properties

CAS RN

114174-00-4

Product Name

Hebesterol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1

InChI Key

AAJHVCTWRPOTGA-SIGAZLDMSA-N

Isomeric SMILES

CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C

SMILES

CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C

Canonical SMILES

CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C

Origin of Product

United States

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